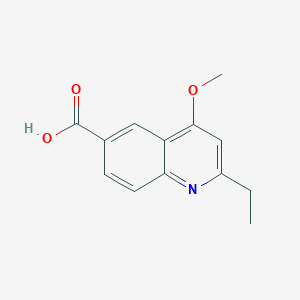
2-乙基-4-甲氧基喹啉-6-羧酸
描述
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Ethyl-4-methoxyquinoline-6-carboxylic acid, involves several methods. These include reactions with alkyl Grignard reagents, iron-catalyzed cross-coupling reactions, and transformations of heterocyclic N-oxides . The synthesis process is often performed at low temperatures, allowing good functional group tolerance .科学研究应用
合成途径和衍生物
2-乙基-4-甲氧基喹啉-6-羧酸是一种化合物,可作为合成具有潜在生物活性的各种衍生物的核心结构。其结构类似物已被探索用于它们与金属离子的络合能力,暗示了其在开发具有增强药理特性的新化合物中的潜在用途。例如,对喹啉衍生物的研究表明,对喹啉结构的修改可以影响分配系数和与金属离子的络合,暗示了通过结构优化调节生物活性的途径(Bailey et al., 1984)。
抗菌应用
喹啉羧酸衍生物已被评估其抗菌性能。这些化合物的合成和构效关系揭示了开发新抗菌剂的重要潜力。一项研究表明,对喹啉核上的特定取代基可以导致对革兰氏阳性和阴性细菌均有显著活性的化合物,暗示了开发新抗生素的途径(Koga et al., 1980)。
分析化学和生化研究
在分析化学和生化研究领域,像2-乙基-4-甲氧基喹啉-6-羧酸这样的喹啉衍生物已被用作荧光标记试剂。它们在广泛的pH范围内的稳定性和强荧光性使它们成为在生物测定中开发新探针和标记的理想候选。这类化合物的独特荧光性质允许对生物分子进行敏感检测和定量,为生物化学和分子生物学研究提供了工具(Hirano et al., 2004)。
天然产物合成和活性
对天然产物及其合成类似物的研究也涉及喹啉羧酸。从天然来源(如麻黄属植物)中分离和表征的喹啉衍生物揭示了它们在药物化学中的潜力。这些化合物在结构上与2-乙基-4-甲氧基喹啉-6-羧酸相关,已被研究其生物活性,展示了天然产物研究在发现新的药理活性化合物中的作用(Starratt & Caveney, 1996)。
作用机制
生化分析
Biochemical Properties
2-Ethyl-4-methoxyquinoline-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state and protecting cells from oxidative damage. Additionally, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid may bind to specific proteins involved in signal transduction pathways, thereby affecting cellular communication and response to external stimuli .
Cellular Effects
The effects of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid can alter gene expression patterns and cellular metabolism. For example, it may upregulate the expression of antioxidant genes, enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through key pathways .
Molecular Mechanism
At the molecular level, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, thereby modulating their activity. For instance, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid may inhibit the activity of pro-inflammatory enzymes, reducing inflammation and oxidative stress. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes .
Temporal Effects in Laboratory Settings
The effects of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Studies have shown that the stability of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies in animal models have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
2-Ethyl-4-methoxyquinoline-6-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, as well as those involved in metabolic processes like glycolysis and the citric acid cycle. By modulating the activity of these enzymes, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid can alter metabolic flux and the levels of key metabolites, potentially impacting cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 2-Ethyl-4-methoxyquinoline-6-carboxylic acid can impact its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Once localized, 2-Ethyl-4-methoxyquinoline-6-carboxylic acid can exert its effects on the activity of enzymes and other biomolecules within these compartments, influencing cellular processes such as energy production, gene expression, and stress responses .
属性
IUPAC Name |
2-ethyl-4-methoxyquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-9-7-12(17-2)10-6-8(13(15)16)4-5-11(10)14-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTZNEILPCUIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


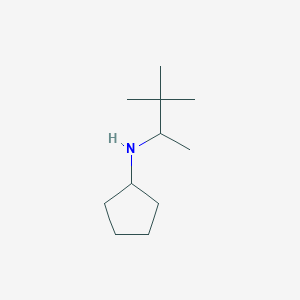
amine](/img/structure/B1475596.png)

![1-{[(2,2-Dimethoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475598.png)
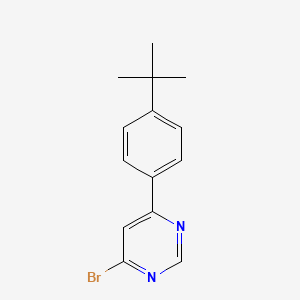

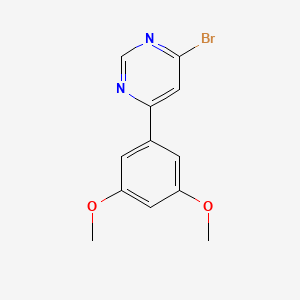
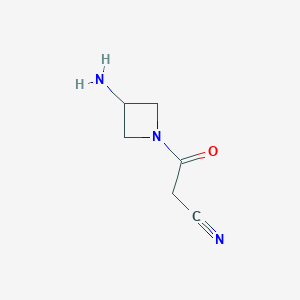
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
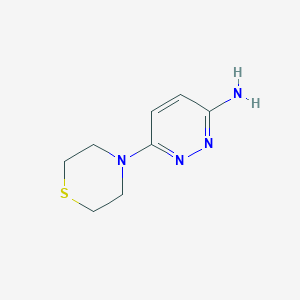

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)

![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
